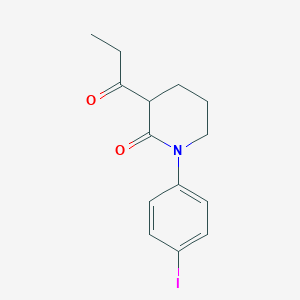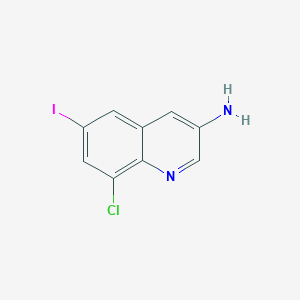![molecular formula C15H16N2O2 B13250615 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13250615.png)
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3,6-tetrahydropyridine with an appropriate isoindole-dione precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency and consistency .
化学反応の分析
Types of Reactions
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .
科学的研究の応用
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate
Uniqueness
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of a tetrahydropyridine ring and an isoindole-dione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H16N2O2/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11/h1-5,16H,6-10H2 |
InChIキー |
SLRRBTDXLLXOKJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol](/img/structure/B13250535.png)
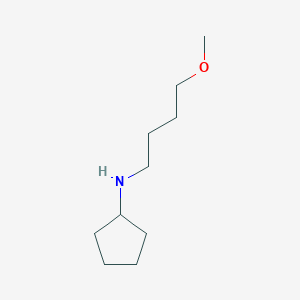
![(Furan-2-ylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13250560.png)


![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)
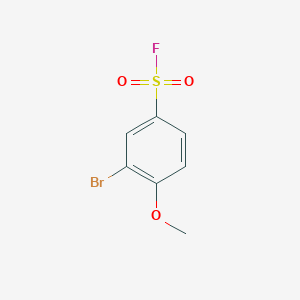
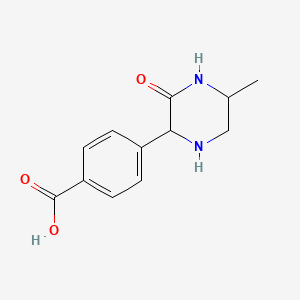
![Spiro[3.4]octane-5-thiol](/img/structure/B13250600.png)
![1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine](/img/structure/B13250607.png)

